Manzamine D
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Overview
Description
Manzamine D is a member of the manzamine alkaloid family, which are marine natural products isolated from sponges. These compounds are characterized by their complex macrocyclic structures and diverse biological activities. This compound, like other manzamine alkaloids, has attracted significant attention due to its potential therapeutic applications, particularly in the fields of cancer and infectious diseases .
Preparation Methods
The synthesis of manzamine D involves several intricate steps due to its complex structure. The synthetic routes typically include stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions kilogram-scale preparation methods have been developed, involving extraction from marine sponges using acetone, followed by an acid-base partition scheme and fractionation using silica gel vacuum liquid chromatography .
Chemical Reactions Analysis
Manzamine D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2,3-dichloro-5,6-dicyano-p-benzoquinone for oxidation and tryptamine for Pictet-Spengler reactions . Major products formed from these reactions include other manzamine derivatives, such as manzamine A and ircinal A .
Scientific Research Applications
Manzamine D has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology and medicine, this compound exhibits a range of bioactivities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties . It has shown promise in inhibiting the growth of cervical cancer cells by targeting specific proteins involved in cell cycle regulation and apoptosis .
Mechanism of Action
The mechanism of action of manzamine D involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the oncoprotein SIX1, which is associated with oncogenesis in cervical cancer . This compound induces cell cycle arrest and stimulates apoptosis-related molecular pathways, leading to the inhibition of cancer cell growth . Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Manzamine D is part of a larger family of manzamine alkaloids, which include compounds such as manzamine A, manzamine F, 8-hydroxymanzamine A, and ircinal A . These compounds share similar structural features, such as fused ring systems and β-carboline moieties, but differ in their specific biological activities and potency. This compound is unique in its specific interactions with molecular targets like the oncoprotein SIX1, which distinguishes it from other manzamine alkaloids .
Properties
CAS No. |
116477-23-7 |
---|---|
Molecular Formula |
C36H48N4O |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
(1S,2R,4R,5Z,12R,13S,16Z)-25-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |
InChI |
InChI=1S/C36H48N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-15,24,26,30,32,34,37-38,41H,2-3,5-6,10-12,16-23,25H2/b4-1-,13-7-/t26-,30-,32?,34+,35-,36-/m0/s1 |
InChI Key |
XKUVHUCZHJQMJW-VHSSNGTLSA-N |
Isomeric SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6C7=C(CCN6)C8=CC=CC=C8N7 |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6C7=C(CCN6)C8=CC=CC=C8N7 |
Origin of Product |
United States |
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